

Application Notes and Protocols for DEAC, SE in Flow Cytometry Analysis

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Compound of Interest

Compound Name: DEAC, SE

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Introduction

7-diethylamino-3,4-benzophenoxazine-2-one succinimidyl ester (**DEAC, SE**) is a cell-permeable fluorescent dye utilized in flow cytometry for cell tracking and proliferation analysis. As an amine-reactive compound, **DEAC, SE** covalently binds to intracellular proteins, resulting in stable, long-term fluorescent labeling. This attribute makes it an effective tool for monitoring cell division, where the fluorescence intensity is halved with each successive generation. These application notes provide a comprehensive guide to the use of **DEAC, SE**, including its spectral properties, a detailed experimental protocol, and data interpretation guidelines.

Key Applications

- **Cell Proliferation Assays:** Tracking cell division by dye dilution is the primary application. As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise halving of fluorescence intensity that can be resolved by flow cytometry.[1][2][3][4][5][6]
- **In Vitro and In Vivo Cell Tracking:** The stable covalent labeling allows for long-term tracking of cell populations in culture or within a living organism.[5][6]
- **Co-culture and Cell Migration Studies:** Labeled cells can be distinguished from unlabeled populations in mixed cultures or used to track the movement of cells.[6]

Spectral Properties

DEAC, SE is a blue-fluorescent dye. For optimal detection and to minimize spectral overlap in multicolor experiments, it is crucial to understand its excitation and emission characteristics.

Property	Wavelength (nm)
Excitation Maximum	~411 nm
Emission Maximum	~472 nm
Data derived from spectral information for DEAC. [7] [8]	

This dye is typically excited by the violet laser (405 nm) and its emission is collected in a blue channel (e.g., 450/50 BP filter).

Experimental Protocol: Cell Proliferation Assay using DEAC, SE

This protocol provides a step-by-step guide for labeling cells with **DEAC, SE** and analyzing their proliferation by flow cytometry.

Materials:

- **DEAC, SE** (lyophilized powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), sterile, pH 7.2-7.4
- Complete cell culture medium
- Fetal Bovine Serum (FBS)
- Cells of interest in single-cell suspension
- Flow cytometry tubes

- Flow cytometer equipped with a violet laser (405 nm)

Protocol:

- Preparation of **DEAC, SE** Stock Solution:
 - Bring the vial of lyophilized **DEAC, SE** to room temperature.
 - Add the appropriate volume of anhydrous DMSO to create a stock solution, typically in the range of 1-10 mM. Mix thoroughly by vortexing.
 - Note: The succinimidyl ester is moisture-sensitive. Use anhydrous DMSO and keep the stock solution tightly capped and protected from light. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension. Ensure cell viability is high (>95%).
 - Wash the cells once with sterile PBS.
 - Resuspend the cells in pre-warmed (37°C) PBS at a concentration of 1-10 x 10⁶ cells/mL.
- Cell Labeling:
 - Dilute the **DEAC, SE** stock solution into the cell suspension in PBS. The optimal final concentration of **DEAC, SE** must be determined empirically for each cell type but typically ranges from 1 to 10 µM. It is recommended to perform a titration to find the concentration that provides bright staining with minimal toxicity.
 - Immediately after adding the dye, gently vortex the cell suspension to ensure uniform labeling.
 - Incubate the cells for 10-15 minutes at 37°C, protected from light.
 - Note: Incubation time and temperature can be optimized. Room temperature incubation is also possible.

- Quenching the Staining Reaction:
 - To stop the labeling reaction, add an equal volume of complete cell culture medium containing FBS. The proteins in the serum will quench any unreacted dye.
 - Incubate for 5 minutes at room temperature.
- Washing:
 - Centrifuge the cells at 300-400 x g for 5 minutes.
 - Discard the supernatant.
 - Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
 - Wash the cells two more times with complete culture medium to ensure removal of all unbound dye.
- Cell Culture and Proliferation:
 - After the final wash, resuspend the cells in complete culture medium at the desired density for your experiment.
 - Aliquots of the labeled cells can be taken at this point to serve as the "time zero" or undivided control.
 - Culture the remaining cells under the desired experimental conditions to induce proliferation.
- Flow Cytometry Analysis:
 - At various time points, harvest the cells.
 - If desired, perform staining for other cell surface or intracellular markers using standard flow cytometry protocols.[\[9\]](#)[\[10\]](#)
 - Resuspend the cells in flow cytometry staining buffer.

- Acquire data on a flow cytometer using the violet laser for excitation and a blue emission filter.
- Analyze the data using appropriate software. Proliferating cells will appear as a series of peaks with successively halved fluorescence intensity.

Data Presentation and Interpretation

The primary output for a **DEAC, SE** proliferation assay is a histogram of fluorescence intensity.

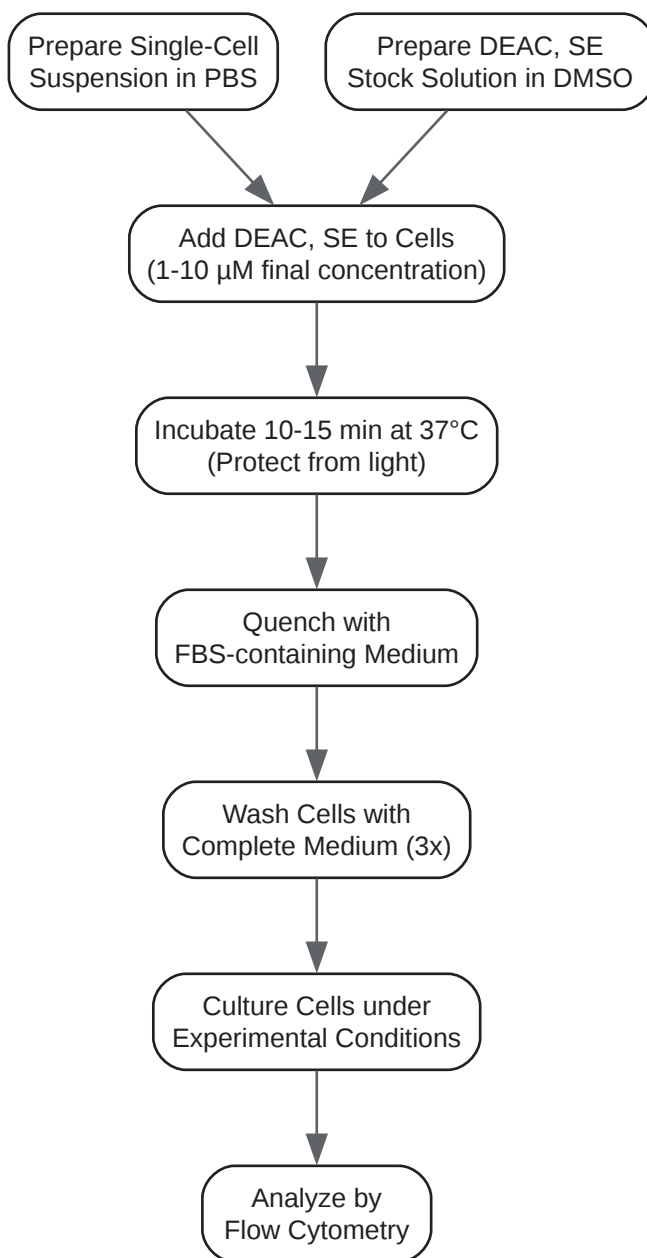
- Undivided Cells (Generation 0): The initial, brightly stained cell population.
- Subsequent Generations: Each peak to the left of the Generation 0 peak represents a successive cell division, with each generation having approximately half the fluorescence intensity of the previous one.

Quantitative Analysis:

Parameter	Description
Percent Divided	The percentage of cells in the starting population that have undergone at least one division.
Division Index	The average number of divisions for all cells in the original population.
Proliferation Index	The average number of divisions for only the cells that have divided.

Visualizing the Workflow and Principle

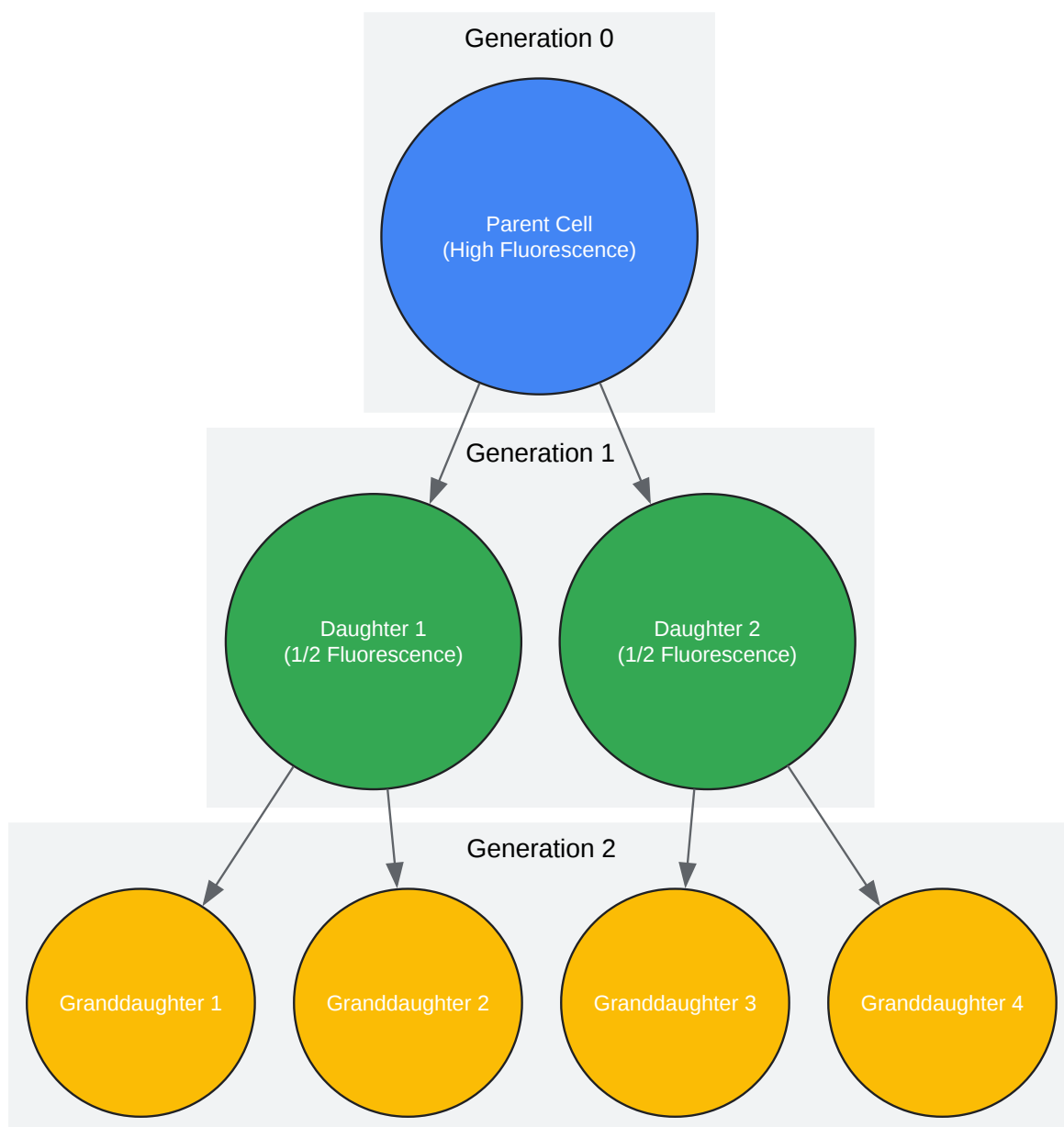
Experimental Workflow for **DEAC, SE** Cell Labeling



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Caption: A flowchart outlining the key steps for labeling cells with **DEAC, SE** for proliferation analysis.

Principle of Dye Dilution for Cell Proliferation



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Caption: Diagram illustrating the halving of fluorescence with each cell division.

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